2-(Butan-2-yloxy)-4-methylaniline
Description
2-(Butan-2-yloxy)-4-methylaniline (CAS: 914220-32-9) is an aromatic amine derivative featuring a methyl group at the para position and a branched butan-2-yloxy group at the ortho position of the aniline ring. The butan-2-yloxy substituent introduces steric bulk and moderate electron-donating effects via resonance, distinguishing it from simpler alkoxy or alkyl-substituted anilines.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-butan-2-yloxy-4-methylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-9(3)13-11-7-8(2)5-6-10(11)12/h5-7,9H,4,12H2,1-3H3 |
InChI Key |
SYOAADQLUAEKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=CC(=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-4-methylaniline typically involves the reaction of 4-methylaniline with butan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methylaniline} + \text{Butan-2-ol} \xrightarrow{\text{Acid Catalyst}} \text{2-(Butan-2-yloxy)-4-methylaniline} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Butan-2-yloxy)-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Chlorinated Analogs: 4-Chloro-2-methylaniline
- Structure : Chlorine replaces the butan-2-yloxy group at the ortho position.
- Electronic Effects : The chloro group is electron-withdrawing via inductive effects, reducing the electron density of the aromatic ring compared to the electron-donating butan-2-yloxy group .
- Reactivity and Toxicity: Chlorinated anilines like 4-chloro-2-methylaniline are metabolized to reactive hydroxylamino intermediates, which bind to macromolecules (DNA, RNA) and pose carcinogenic risks . In contrast, the butan-2-yloxy group may reduce such metabolic activation due to steric hindrance and lack of direct electrophilic sites.
- Applications : Chlorinated analogs are used in dye synthesis but face regulatory restrictions due to toxicity, whereas 2-(Butan-2-yloxy)-4-methylaniline’s safer profile makes it preferable in drug discovery .
Table 1: Key Properties of Chlorinated vs. Butan-2-yloxy Derivatives
Methoxy Derivatives: 4-Methoxy-2-methylaniline
- Structure : Methoxy group at the ortho position.
- Electronic Effects: Methoxy is a stronger electron donor via resonance than butan-2-yloxy, increasing ring electron density. This enhances reactivity in electrophilic aromatic substitution (EAS) .
- Steric Effects : The smaller methoxy group imposes less steric hindrance compared to the branched butan-2-yloxy substituent.
- Applications : Methoxy derivatives are widely used in agrochemicals, whereas the bulkier butan-2-yloxy analog may improve selectivity in catalysis or receptor binding .
Table 2: Electronic and Steric Comparison
Other Alkoxy-Substituted Anilines
Examples include 2-(2,3-dimethylphenoxy)-4-methylaniline and 2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline .
- Electronic Effects: Larger alkoxy groups (e.g., phenoxy) introduce greater steric hindrance and variable electronic effects depending on substituent placement.
- Synthetic Utility : Chan-Lam coupling () and deep eutectic solvent (DES)-catalyzed reactions () are effective for synthesizing such derivatives, with yields ranging from 35–74% for bulky substituents .
Alkyl-Substituted Anilines: 4-Ethylaniline vs. 4-Methylaniline
- Inductive Effects : Ethyl groups release electrons more strongly than methyl due to greater inductive effects, increasing the basicity of the aniline nitrogen .
- Comparison with Butan-2-yloxy : The butan-2-yloxy group combines inductive electron donation (weaker than ethyl) with resonance effects, balancing electronic and steric properties .
Biological Activity
2-(Butan-2-yloxy)-4-methylaniline, an organic compound classified as an aniline derivative, has garnered attention for its potential biological activities. This compound features a butan-2-yloxy group attached to the para position of a 4-methylaniline core, which influences its chemical properties and biological interactions. This article reviews the biological activity of 2-(Butan-2-yloxy)-4-methylaniline, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Butan-2-yloxy)-4-methylaniline is , with a molecular weight of approximately 219.30 g/mol. The unique structure imparts specific reactivity and potential applications in various fields, including medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that 2-(Butan-2-yloxy)-4-methylaniline exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The anticancer potential of 2-(Butan-2-yloxy)-4-methylaniline has also been explored. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell cycle progression.
Case Study: Breast Cancer Cell Line
In a recent study, the effects of 2-(Butan-2-yloxy)-4-methylaniline on MCF-7 breast cancer cells were evaluated:
- Cell Viability Assay (MTT Assay) : Showed a decrease in viability by approximately 40% at a concentration of 50 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis indicated increased early and late apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
The biological activity of 2-(Butan-2-yloxy)-4-methylaniline is attributed to its interaction with various molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially interacts with cellular receptors, leading to altered signal transduction processes.
- Gene Expression Regulation : Studies suggest that it may affect the expression levels of genes associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(Butan-2-yloxy)-4-methylaniline, it is useful to compare its biological activity with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-(Butan-2-yloxy)-3-methylaniline | Moderate | Low |
| 3-(Butan-2-yloxy)-4-methylaniline | Low | Moderate |
| 2-(Butan-2-yloxy)-6-methylaniline | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
